molecular formula C27H33N3O3S B11492801 4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-(4-phenoxyphenyl)cyclohex-1-ene-1-carbothioamide

4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-(4-phenoxyphenyl)cyclohex-1-ene-1-carbothioamide

Cat. No.: B11492801
M. Wt: 479.6 g/mol
InChI Key: WQZSVCFCDBFKFB-UHFFFAOYSA-N
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Description

4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-(4-phenoxyphenyl)cyclohex-1-ene-1-carbothioamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenoxyphenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-(4-phenoxyphenyl)cyclohex-1-ene-1-carbothioamide typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the morpholine ring, and the attachment of the phenoxyphenyl group. Common reagents used in these reactions include dimethylamine, morpholine, and phenol derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-(4-phenoxyphenyl)cyclohex-1-ene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where groups like halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles like amines, and solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-(4-phenoxyphenyl)cyclohex-1-ene-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-(4-phenoxyphenyl)cyclohex-1-ene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
  • N-(1-(2-morpholin-4-yl-ethylcarbamoyl)-2-phenyl-vinyl)-benzamide
  • 4-(4-(1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenyl)morpholine

Uniqueness

4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-(4-phenoxyphenyl)cyclohex-1-ene-1-carbothioamide stands out due to its unique combination of functional groups and structural features. The presence of the morpholine ring and the phenoxyphenyl group provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H33N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

4,4-dimethyl-2-(2-morpholin-4-ylethylamino)-6-oxo-N-(4-phenoxyphenyl)cyclohexene-1-carbothioamide

InChI

InChI=1S/C27H33N3O3S/c1-27(2)18-23(28-12-13-30-14-16-32-17-15-30)25(24(31)19-27)26(34)29-20-8-10-22(11-9-20)33-21-6-4-3-5-7-21/h3-11,28H,12-19H2,1-2H3,(H,29,34)

InChI Key

WQZSVCFCDBFKFB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3)NCCN4CCOCC4)C

Origin of Product

United States

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